molecular formula C19H22ClNO4S B2854367 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide CAS No. 2034591-89-2

3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide

Cat. No.: B2854367
CAS No.: 2034591-89-2
M. Wt: 395.9
InChI Key: QVOOKDCFPRHKKH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the hydroxy and phenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in scientific research.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4S/c20-17-7-4-8-18(13-17)26(23,24)21-14-19(22,15-5-2-1-3-6-15)16-9-11-25-12-10-16/h1-8,13,16,21-22H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOOKDCFPRHKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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